molecular formula C15H19FN2O3 B592278 Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate CAS No. 1284243-44-2

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B592278
CAS No.: 1284243-44-2
M. Wt: 294.326
InChI Key: YWLGMXONVCDCBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring with a ketone and a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of flow microreactor systems allows for precise control over reaction parameters, leading to improved yield and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-chlorophenyl)-3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate

Comparison: Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLGMXONVCDCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-oxopiperazine-1-carboxylate (prepared according to procedure reported in JP2005504737, 2.0 g, 9.99 mmol), 1-bromo-4-fluorobenzene (1.748 g, 9.99 mmol), N,N-dimethylethylenediamine (0.070 g, 0.799 mmol) and potassium hydrophosphate (KHPO4) (3.13 g, 17.98 mmol) in toluene (10 ml) was added copper (I)iodide (0.101 g, 0.529 mmol) at 25° C. The reaction mixture was heated to 80° C. for 16 h. Progress of the reaction was monitored by TLC. The reaction mixture was cooled to 25° C., diluted with ethyl acetate (25 ml) and filtered through a plug of celite and concentrated to give crude product. The crude product was purified over silica gel (100-200 mesh) by column chromatography using 30% ethyl acetate in hexane as eluent to obtain the title compound (0.8 g, 27.2%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.748 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium hydrophosphate
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I)iodide
Quantity
0.101 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
27.2%

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